molecular formula C26H25ClF3N3O5S2 B301822 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B301822
M. Wt: 616.1 g/mol
InChI Key: FZBSQPFVZZNGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as CP-690,550, is a small molecule drug used in scientific research. It was discovered by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. By reducing inflammation, this compound can alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and prevent the progression of autoimmune diseases in animal models and clinical trials. It can also modulate the immune response by affecting the differentiation and function of immune cells such as T cells, B cells, and dendritic cells. However, this compound can also have off-target effects on other signaling pathways and may cause adverse effects such as infections, malignancies, and thrombocytopenia.

Advantages and Limitations for Lab Experiments

2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is a useful tool for studying the role of JAKs in various biological processes and diseases. It can be used in vitro to study the effects of JAK inhibition on cell signaling and gene expression. It can also be used in vivo to study the effects of JAK inhibition on animal models of autoimmune diseases. However, this compound has limitations in terms of its specificity and selectivity for JAKs and may have off-target effects on other kinases and signaling pathways.

Future Directions

2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has opened up new avenues for the treatment of autoimmune diseases and has led to the development of other JAK inhibitors such as tofacitinib and baricitinib. Future research could focus on improving the specificity and selectivity of JAK inhibitors, identifying biomarkers for patient selection and monitoring, and exploring the potential of JAK inhibitors in other diseases such as cancer and infectious diseases. Additionally, the development of new synthetic methods and analogs of this compound could lead to improved potency, efficacy, and safety profiles.

Synthesis Methods

The synthesis of 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)-5-(trifluoromethyl)aniline. This intermediate is then reacted with N-(4-aminophenyl)piperazine to form the final product, this compound.

Scientific Research Applications

2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound can reduce inflammation and prevent the progression of autoimmune diseases.

properties

Molecular Formula

C26H25ClF3N3O5S2

Molecular Weight

616.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H25ClF3N3O5S2/c27-23-14-9-19(26(28,29)30)17-24(23)33(40(37,38)21-7-3-1-4-8-21)18-25(34)31-20-10-12-22(13-11-20)39(35,36)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16,18H2,(H,31,34)

InChI Key

FZBSQPFVZZNGNI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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